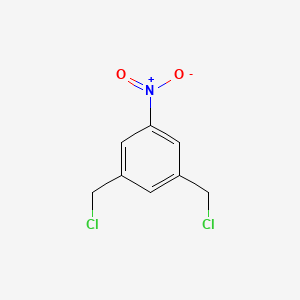
1,3-Bis(chloromethyl)-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(chloromethyl)-5-nitrobenzene is an organic compound with the molecular formula C8H7Cl2NO2. It is a derivative of benzene, where two chloromethyl groups are attached to the 1 and 3 positions, and a nitro group is attached to the 5 position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(chloromethyl)-5-nitrobenzene can be synthesized through several methods. One common method involves the nitration of 1,3-bis(chloromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the exothermic nature of the nitration process more efficiently. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(chloromethyl)-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl groups, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include substituted benzyl derivatives depending on the nucleophile used.
Reduction: The primary product is 1,3-bis(aminomethyl)-5-nitrobenzene.
Oxidation: Products include benzaldehyde derivatives or benzoic acid derivatives.
Scientific Research Applications
1,3-Bis(chloromethyl)-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,3-bis(chloromethyl)-5-nitrobenzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the chloromethyl groups act as electrophilic centers, allowing nucleophiles to attack and form new covalent bonds. The nitro group can influence the reactivity of the compound by withdrawing electron density from the benzene ring, making the chloromethyl groups more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(chloromethyl)benzene: Lacks the nitro group, making it less reactive in certain nucleophilic substitution reactions.
1,3-Bis(bromomethyl)-5-nitrobenzene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and reaction conditions.
1,3-Bis(chloromethyl)-2-nitrobenzene: The nitro group is in a different position, affecting the compound’s reactivity and the types of reactions it undergoes.
Uniqueness
1,3-Bis(chloromethyl)-5-nitrobenzene is unique due to the presence of both chloromethyl and nitro groups, which provide a combination of reactivity and stability. The nitro group enhances the electrophilicity of the chloromethyl groups, making the compound highly reactive in nucleophilic substitution reactions. This unique combination of functional groups makes it a valuable intermediate in various chemical syntheses and industrial applications.
Properties
Molecular Formula |
C8H7Cl2NO2 |
|---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
1,3-bis(chloromethyl)-5-nitrobenzene |
InChI |
InChI=1S/C8H7Cl2NO2/c9-4-6-1-7(5-10)3-8(2-6)11(12)13/h1-3H,4-5H2 |
InChI Key |
PTYWRXFSPHOHBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CCl)[N+](=O)[O-])CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


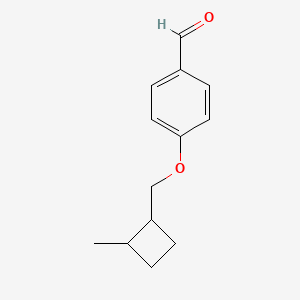
![Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13026890.png)
![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chloro-3-fluorooxolan-2-one](/img/structure/B13026893.png)
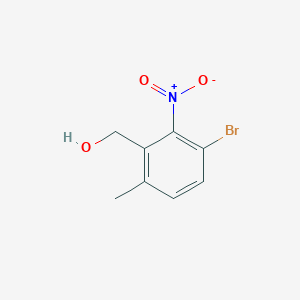
![2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid](/img/structure/B13026901.png)
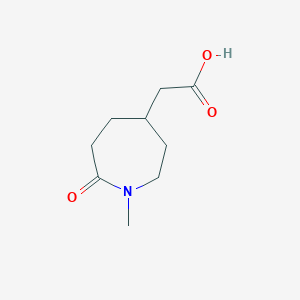
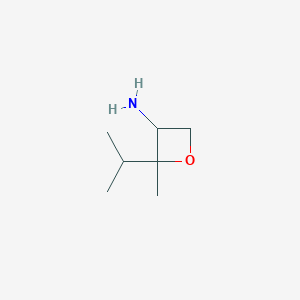
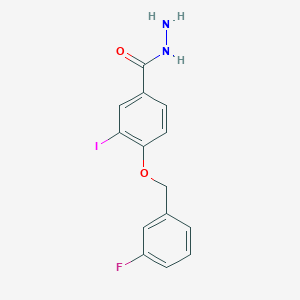
![6-chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13026937.png)
![5-(4-Chlorobenzyl)-7-(4-methoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13026940.png)
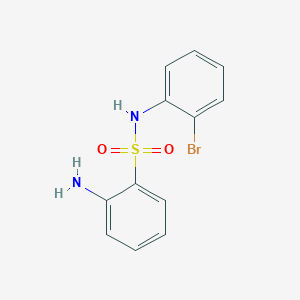

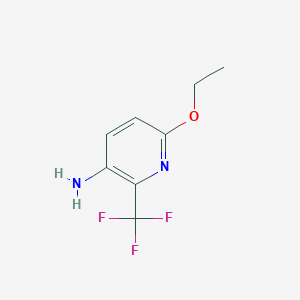
![tert-butyl N-[1-(3-hydroxypropyl)piperidin-3-yl]carbamate](/img/structure/B13026953.png)
